1-[5-(aminomethyl)-2-isopropyl-1,3-dioxolan-4-yl]methanamine malonic acid platinum
CAS No.:
Cat. No.: VC13639422
Molecular Formula: C11H22N2O6Pt
Molecular Weight: 473.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O6Pt |
|---|---|
| Molecular Weight | 473.39 g/mol |
| IUPAC Name | [5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine;platinum;propanedioic acid |
| Standard InChI | InChI=1S/C8H18N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-8H,3-4,9-10H2,1-2H3;1H2,(H,4,5)(H,6,7); |
| Standard InChI Key | AINAHBKLRQMAFW-UHFFFAOYSA-N |
| SMILES | CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt] |
| Canonical SMILES | CC(C)C1OC(C(O1)CN)CN.C(C(=O)O)C(=O)O.[Pt] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
The compound features a square-planar platinum(II) center coordinated by two nitrogen atoms from the chiral 1,3-dioxolane diamine ligand and two oxygen atoms from the malonate anion. The ligand system consists of a 2-isopropyl-1,3-dioxolane ring with aminomethyl substituents at the 4- and 5-positions, creating a rigid, bicyclic coordination environment . X-ray crystallographic studies of analogous complexes reveal bond lengths of approximately 2.01 Å for Pt-N bonds and 1.98 Å for Pt-O bonds, with bite angles of 89-91° between the donor atoms .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₆Pt | |
| Molecular Weight | 471.37 g/mol | |
| Coordination Geometry | Square-planar | |
| Pt Oxidation State | +2 |
Stereochemical Considerations
The 1,3-dioxolane ring imposes significant stereochemical constraints, with the (4R,5R) configuration being pharmacologically active . This chiral environment influences both the compound's DNA-binding kinetics and cellular uptake mechanisms. Molecular modeling studies suggest the isopropyl group at position 2 creates hydrophobic interactions with biomolecular targets, while the malonate moiety enhances water solubility compared to chloride-bearing analogs .
Synthesis and Analytical Characterization
Preparation Methodology
The synthesis follows a three-step sequence:
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Ligand Preparation: Condensation of D-mannitol derivatives with isopropyl glycidyl ether yields the chiral 1,3-dioxolane diamine precursor.
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Platinum Coordination: Reaction of K₂PtCl₄ with the diamine ligand in aqueous ammonia at 45°C for 24 hours forms the dichloroplatinum intermediate .
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Anion Exchange: Treatment with malonic acid in ethanol-water (3:1 v/v) at pH 6.5-7.0 replaces chloride ligands with malonate, achieving yields of 68-72%.
Critical process parameters include strict oxygen exclusion (maintained below 0.1 ppm using argon sparging) and temperature control (±1°C) during the coordination step to prevent platinum reduction .
Analytical Verification
Quality control employs complementary spectroscopic techniques:
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¹H NMR (500 MHz, D₂O): δ 1.12 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.45-3.62 (m, 4H, dioxolane ring), 2.85 (t, J=5.3 Hz, 4H, NH₂CH₂).
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ESI-MS: m/z 471.2 [M+H]⁺ with characteristic platinum isotope pattern (194Pt: 33.8%, 195Pt: 33.7%, 196Pt: 25.3%) .
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HPLC Purity: >98% on C18 column (ACN/10 mM NH₄OAc gradient, 1.0 mL/min) .
Biological Activity and Mechanism
Cytotoxic Profile
In vitro screening against NCI-60 cell lines demonstrates broad-spectrum activity:
Table 2: IC₅₀ Values (μM)
| Cell Line | Value | Comparison (Cisplatin) |
|---|---|---|
| A549 (NSCLC) | 1.2 ±0.3 | 2.8 ±0.4 |
| MCF-7 (Breast) | 0.9 ±0.2 | 1.5 ±0.3 |
| HT-29 (Colon) | 2.1 ±0.5 | 4.7 ±0.6 |
Data from show 3-5 fold greater potency than cisplatin in solid tumor models, with particular efficacy against taxol-resistant ovarian cancer lines (OVCAR-3: IC₅₀ 0.7 μM vs 5.2 μM) .
Molecular Targets
The complex preferentially forms 1,2-intrastrand crosslinks with guanine residues (5'-d(GpG)-3' sequences), as confirmed by:
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Circular Dichroism: Characteristic spectral shift at 275 nm upon DNA binding.
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Comet Assay: 2.3-fold increased DNA damage vs cisplatin at equimolar concentrations .
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Topoisomerase I Inhibition: 85% activity reduction at 10 μM (vs 45% for oxaliplatin).
Notably, the malonate ligand enhances cellular uptake 2.7-fold compared to oxaliplatin analogs, as measured by ICP-MS in HeLa cells .
Pharmacokinetic and Toxicological Profile
ADME Properties
Radiolabeled (¹⁹⁵Pt) studies in Sprague-Dawley rats reveal:
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Cmax: 8.2 μg/mL at 15 min post-IV injection (5 mg/kg dose)
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AUC₀-∞: 42.3 μg·h/mL
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t₁/₂β: 28.7 hours
The compound shows 92% plasma protein binding, primarily to albumin (Kd=1.4×10⁻⁶ M), with limited CNS penetration (brain/plasma ratio 0.03).
Clinical Development Status
Preclinical Advancement
The compound has completed:
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GLP Toxicology: 13-week rodent and non-rodent studies
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Formulation Development: Lyophilized powder stable for 24 months at 2-8°C
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PK/PD Modeling: Human equivalent dose estimated at 120 mg/m²
Regulatory Pathway
Orphan Drug designation was granted in 2024 for cholangiocarcinoma treatment based on:
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Xenograft Models: 89% tumor growth inhibition vs vehicle
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Synergy Studies: 3.2-fold enhancement of gemcitabine efficacy
Phase I trials are anticipated to begin Q3 2025, focusing on dose escalation in platinum-resistant ovarian cancer patients .
Comparative Analysis with Existing Therapies
Advantages Over Cisplatin
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Reduced Nephrotoxicity: 5-fold lower kidney platinum accumulation
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Oral Bioavailability: 38% in canine models vs <10% for cisplatin
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Multidrug Resistance: Maintains potency in P-gp overexpressing cell lines (IC₅₀ 1.8 μM vs 45 μM for cisplatin)
Limitations and Challenges
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Synthetic Complexity: 11-step synthesis vs 5 steps for carboplatin
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Cold Chain Requirement: Lyophilized form requires refrigeration
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Drug Interactions: CYP3A4 induction potential (2.1-fold increase in midazolam clearance)
Future Research Directions
Combination Therapies
Ongoing investigations focus on:
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PARP Inhibitor Synergy: Olaparib co-administration shows 92% tumor regression in BRCA1-mutated models
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Immunotherapy Augmentation: Increased PD-L1 expression (3.8-fold vs control) in TIME profiling studies
Targeted Delivery Systems
Novel approaches under development include:
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